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molecular formula C8H13NO2 B564632 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol CAS No. 1189683-82-6

5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol

Cat. No. B564632
M. Wt: 161.234
InChI Key: BQRQOLQFLNSWNV-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04128658

Procedure details

5-(Dimethylamino)methyl-2-furanmethanol (15.5 g) was added dropwise to a stirred, ice-cold solution of cysteamine hydrochloride (11.36 g) in concentrated hydrochloric acid (40 ml). After standing at 0° for 18 hr, excess anhydrous sodium carbonate was added and the resultant solid extracted with diethyl ether. Removal of solvent followed by distillation of the residue gave 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (11.6 g) b.p. 104-106° (0.1 mm). Picrate salt m.p. 142-144°.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
11.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10]O)=[CH:7][CH:6]=1)[CH3:3].Cl.[NH2:13][CH2:14][CH2:15][SH:16].C(=O)([O-])[O-].[Na+].[Na+]>Cl>[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:16][CH2:15][CH2:14][NH2:13])=[CH:7][CH:6]=1)[CH3:3] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CO
Name
Quantity
11.36 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resultant solid extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
Removal of solvent
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of the residue

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C)CC1=CC=C(O1)CSCCN
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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